molecular formula C8H17BrO B1269911 Butane, 1-bromo-4-(1,1-dimethylethoxy)- CAS No. 69775-78-6

Butane, 1-bromo-4-(1,1-dimethylethoxy)-

Cat. No. B1269911
CAS RN: 69775-78-6
M. Wt: 209.12 g/mol
InChI Key: ZKUZDZQYIUIECM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that contribute to the understanding of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-". For instance, the preparation of similar brominated butane derivatives involves reactions such as the Wittig-Horner reaction, highlighting the versatility of synthetic methods in generating complex molecules from simpler precursors (Ye He, 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" has been elucidated using techniques like X-ray crystallography. For example, the crystal structure determination of 1,4-Bis(p-bromophenoxy) butane provides insights into the conformation and spatial arrangement of similar molecules, which are crucial for understanding their reactivity and properties (Toshihiko Ishikawa et al., 1971).

Chemical Reactions and Properties

The reactivity of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" can be inferred from studies on similar brominated compounds. Reactions such as the conversion of dimethyl 2-(5-Bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate showcase the chemical transformations that these compounds can undergo, highlighting their potential in synthetic chemistry (A. Ramazani & A. Souldozi, 2003).

Physical Properties Analysis

The physical properties of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" and related compounds, such as their densities, refractive indices, and speeds of sound, have been meticulously studied. These properties are essential for understanding the behavior of these compounds in various environments and for their application in different fields of science (A. Arce & A. Soto, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of brominated butanes, are critical for their application in synthesis. Studies on the synthesis and characterization of cyclic liquid crystalline oligomers based on related structures offer valuable insights into the chemical behavior and potential applications of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" (V. Percec et al., 1992).

Scientific Research Applications

Physical and Excess Properties

  • Ternary Mixtures : "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" (BTBE) was studied in ternary mixtures with methanol, ethanol, and water. The research focused on the experimental measurements of densities, refractive indices, and speeds of sound at 298.15 K within homogeneous zones. This study is significant for understanding the physical and excess properties of such mixtures (Arce & Soto, 2005).

Chemical Synthesis and Reactions

  • Ionic Liquid Synthesis : The efficiency of an ionic liquid, specifically 3,3-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide, was demonstrated in the synthesis of bis coumarinyl methanes, highlighting its utility in organic synthesis (Nikpassand, Fekri, & Sahrapeima, 2017).

Vapor-Liquid Equilibria

  • Isobaric VLE Data : Studies on isobaric vapor-liquid equilibrium (VLE) data of BTBE with methanol or ethanol and water provide crucial insights for chemical engineering processes, particularly in distillation and separation techniques (Arce, Martínez-Ageitos, & Soto, 2007).

X-ray Crystallography

  • Crystal Structure Analysis : The crystal structure of 1,4-Bis(p-bromophenoxy) butane was determined through single-crystal X-ray analysis, contributing to the understanding of molecular conformations and structural chemistry (Ishikawa et al., 1971).

Free-Radical Reactions

  • Alkanethiols Addition : The free-radical addition of alkanethiols to acyclic olefins, including butane-1-thiol and 1,1-dimethylethane-1-thiol, was investigated, which is pivotal for understanding radical chemistry and synthesis routes (Grattan, Locke, & Wallis, 1974).

properties

IUPAC Name

1-bromo-4-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUZDZQYIUIECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348543
Record name butane, 1-bromo-4-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(tert-butoxy)butane

CAS RN

69775-78-6
Record name butane, 1-bromo-4-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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